molecular formula C8H7NO2 B046478 trans-beta-Nitrostyrene CAS No. 5153-67-3

trans-beta-Nitrostyrene

Cat. No.: B046478
CAS No.: 5153-67-3
M. Wt: 149.15 g/mol
InChI Key: PIAOLBVUVDXHHL-VOTSOKGWSA-N
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Description

(2-Nitrovinyl)benzene, also known as beta-nitrostyrene, is an organic compound with the molecular formula C8H7NO2. It is characterized by a nitro group (-NO2) attached to a vinyl group (-CH=CH2) which is further bonded to a benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Scientific Research Applications

(2-Nitrovinyl)benzene is utilized in several scientific research fields:

Mechanism of Action

Target of Action

Trans-beta-Nitrostyrene is known to target Protein Tyrosine Phosphatases (PTPs) . These enzymes play a crucial role in cellular signaling pathways, regulating a variety of cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

This compound acts as a slow-binding inhibitor of Protein Tyrosine Phosphatases . It interacts with the active sites of these enzymes, preventing them from performing their function. This inhibition disrupts the normal signaling pathways within the cell .

Biochemical Pathways

The inhibition of Protein Tyrosine Phosphatases by this compound affects multiple biochemical pathways. Specifically, it disrupts the pathways that rely on the dephosphorylation of proteins for signal transduction . The exact downstream effects can vary depending on the specific pathway and cell type involved.

Pharmacokinetics

Its chemical properties such as its molecular weight (14915 g/mol) and its physical state (crystals) can influence its bioavailability and pharmacokinetics.

Result of Action

The inhibition of Protein Tyrosine Phosphatases by this compound can lead to a disruption in normal cellular processes. For example, it has been shown to prevent platelet aggregation , which could potentially affect blood clotting processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat. Additionally, its reactivity may be affected by the presence of other chemicals in its environment .

Safety and Hazards

Trans-beta-Nitrostyrene causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is moderately toxic by ingestion and when heated to decomposition, it emits toxic vapors of NOx .

Biochemical Analysis

Biochemical Properties

Trans-beta-Nitrostyrene interacts with a variety of enzymes and proteins. For instance, it has been identified as a slow-binding inhibitor of protein tyrosine phosphatases . These interactions are characterized by the nucleophilic attack of the oxygen center of the nitrone on the electrophilically activated β-position of this compound .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its inhibitory action on protein tyrosine phosphatases can affect the phosphorylation state of proteins, thereby influencing signal transduction pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the active site of protein tyrosine phosphatases, leading to enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Nitrovinyl)benzene can be synthesized through the condensation of benzaldehyde and nitromethane in the presence of a base. The reaction typically involves the following steps :

  • Dissolve nitromethane (55 mmol) in methanol (10 ml).
  • Add benzaldehyde (50 mmol) to the solution.
  • Cool the mixture to 0°C.
  • Slowly add an aqueous solution of sodium hydroxide (2 M; 1.10 equiv) over 30 minutes while maintaining the temperature at 0-5°C.
  • Continue stirring for another 30 minutes at 0-5°C.
  • Dilute the mixture with water and extract the product.

Industrial Production Methods

Industrial production of (2-Nitrovinyl)benzene follows similar principles but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrovinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.

Major Products

Properties

IUPAC Name

[(E)-2-nitroethenyl]benzene
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InChI

InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
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InChI Key

PIAOLBVUVDXHHL-VOTSOKGWSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=C[N+](=O)[O-]
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/[N+](=O)[O-]
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Molecular Formula

C8H7NO2
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DSSTOX Substance ID

DTXSID6033247
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Molecular Weight

149.15 g/mol
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Physical Description

Beta-nitrostyrene appears as yellow prisms (from ethanol) or yellow crystalline solid. (NTP, 1992), Yellow crystals; [CAMEO], Yellow crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

482 to 500 °F at 760 mmHg (NTP, 1992), 255 °C /trans-isomer/
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, <1 mg/mL at 73 °C, Soluble in ethanol, acetone; very soluble in ether, chloroform, carbon disufide /trans-isomer/
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Density

1.1552 at 90 °F (NTP, 1992) - Denser than water; will sink, Density: 1.1552 at 90 °F
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Vapor Pressure

0.01 [mmHg]
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Color/Form

Yellow prisms (from ethanol or petr ether) /trans-isomer/, Yellow crystalline solid

CAS No.

102-96-5, 5153-67-3
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Melting Point

136 °F (NTP, 1992), 58 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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